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Compound of Interest

Compound Name: Apto-253

Cat. No.: B1667576

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the reasons leading to the discontinuation of
the Apto-253 clinical trial. The information is presented in a question-and-answer format to
directly address potential queries and concerns.

Frequently Asked Questions (FAQSs)

Q1: What was the primary mechanism of action for Apto-253?

Apto-253 is a small molecule that was developed for the treatment of acute myeloid leukemia
(AML) and other hematologic malignancies.[1][2] Its primary mechanism of action was the
inhibition of c-Myc expression, a key oncogene implicated in cell growth, metabolism, and
proliferation.[3][4] Apto-253 was found to downregulate MYC at both the mRNA and protein
levels, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] The molecule was
observed to stabilize G-quadruplex DNA structures in the MYC promoter, thereby inhibiting its
transcription.[4][6][7]

Q2: What were the key reasons for the discontinuation of the Apto-253 clinical trial?

The clinical development of Apto-253 was ultimately discontinued due to a combination of
factors:

o Lack of Clinical Response: In a Phase 1b study involving patients with acute myeloid
leukemia (AML) and myelodysplastic syndrome (MDS), Apto-253 did not demonstrate a
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clinical response.[3]

» Clinical Hold and Manufacturing Issues: The Phase 1b trial was placed on a clinical hold by
the FDA in 2015.[3][8] This was prompted by an issue with an infusion pump, which was later
linked to chemistry, manufacturing, and control (CMC) issues, including irregularities in
manufacturing documentation and problems with the drug's solubility and formulation.[2][3][9]
Although the clinical hold was eventually lifted in 2018 after three years, the manufacturing
challenges posed a significant setback.[9]

 Prioritization of Other Pipeline Candidates: Aptose Biosciences, the developer of Apto-253,
decided to discontinue its development in December 2021 to focus on other more promising
candidates in their pipeline, namely HM43239 and luxeptinib.[3][10]

Q3: What specific manufacturing and formulation issues were encountered during the clinical
trial?

The primary manufacturing issue arose from an operational problem with an IV infusion pump,
which experienced back pressure at the filter during patient dosing.[8] This led to a broader
investigation that uncovered:

e Irregularities in Manufacturing Documentation: Concerns were raised about the consistency
and quality standards of the documented manufacturing procedures for the drug product.[8]

e Solubility and Formulation Problems: The initial formulation of Apto-253 had solubility issues
that contributed to the infusion pump problem.[3][9] This necessitated a change in the drug
substance from a salt to a free base and a modification of the drug product formulation.[11]

Troubleshooting Guide for Preclinical Researchers
This guide addresses potential issues that researchers working with Apto-253 or similar c-Myc
inhibitors in a preclinical setting might encounter.

Issue 1: Inconsistent cellular uptake or activity of Apto-253.

o Potential Cause: As discovered during its clinical development, Apto-253 is transformed
intracellularly into a ferrous complex, Fe(253)3, which is the principal active form of the drug.
[1][12] Variability in intracellular iron levels could affect the formation of this active complex.
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e Troubleshooting Steps:
o Ensure consistent iron concentrations in cell culture media.

o Consider pre-complexing Apto-253 with iron to form Fe(253)3 before cellular treatment to
ensure consistent delivery of the active form.[1]

o Verify the intracellular concentration of both Apto-253 and Fe(253)3 using LC/MS/ESI
analysis if possible.[12]

Issue 2: Lack of c-Myc downregulation despite treatment with Apto-253.

o Potential Cause: The mechanism of Apto-253 involves binding to G-quadruplex structures in
the MYC promoter.[4][6] The stability and formation of these structures can be influenced by
various cellular factors.

e Troubleshooting Steps:

o Confirm the presence of G-quadruplex forming sequences in the MYC promoter of the cell
line being used.

o Assess the expression of proteins known to interact with and stabilize G-quadruplexes.

o Evaluate the effect of Apto-253 on MYC mRNA stability, as it has been shown to decrease
it.[1]

Quantitative Data Summary

Table 1. Apto-253 In Vitro Efficacy

Cell Line Type IC50 Range Reference
Acute Myeloid Leukemia
57 nmol/L to 1.75 pmol/L [1]
(AML)
Lymphoma 57 nmol/L to 1.75 pumol/L [1]
Colon and Non-small cell lung
0.04 to 2.6 pmol/L [12]

carcinomas
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Table 2: Phase 1 Solid Tumor Trial Outcomes (Advanced or Metastatic Solid Tumors)

Parameter Value Reference
Number of Patients Treated 32 [13]
Dose Escalation Range 20 to 387 mg/m2 [13]
Maximum Tolerated Dose
298 mg/m? [13]
(MTD)
Recommended Phase 2 Dose 229 mg/m? [13]
Stable Disease (SD) in 5 of 21
Best Overall Response ) [13]
evaluable patients (23.8%)
Duration of Stable Disease 3.6 to 8.4 months [13]
Most Common Treatment-
Emergent Adverse Event Fatigue [13]
(>10%)
Dose-Limiting Toxicities (at 387  Hypersensitivity reaction, [13]

mg/m2)

transient hypotension

Experimental Protocols & Methodologies

Key Experiment: Assessment of c-Myc mRNA and Protein Levels
o Objective: To determine the effect of Apto-253 on the expression of the c-Myc oncogene.
e Methodology:

o Cell Culture: AML cell lines (e.g., MV4-11, EOL-1, KG-1) are cultured under standard
conditions.

o Treatment: Cells are treated with varying concentrations of Apto-253 or vehicle control for
specified time points (e.g., up to 24 hours).

o RNA Isolation and gRT-PCR: Total RNA is extracted from the cells, and quantitative real-
time PCR is performed to measure the relative expression levels of MYC mRNA,
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normalized to a housekeeping gene.

o Protein Extraction and Western Blotting: Cell lysates are prepared, and protein
concentrations are determined. Equal amounts of protein are separated by SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for c-Myc and a loading
control (e.g., B-actin).

o Data Analysis: Changes in mRNA and protein levels are quantified and compared between
treated and control groups.

Visualizations
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Caption: Logical flow of events leading to the discontinuation of the Apto-253 clinical trial.
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Caption: Signaling pathway illustrating the mechanism of action of Apto-253.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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